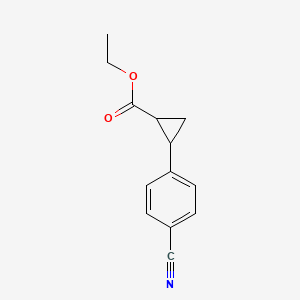

Ethyl 2-(4-cyanophenyl)cyclopropane-1-carboxylate

CAS No.:

Cat. No.: VC16793153

Molecular Formula: C13H13NO2

Molecular Weight: 215.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H13NO2 |

|---|---|

| Molecular Weight | 215.25 g/mol |

| IUPAC Name | ethyl 2-(4-cyanophenyl)cyclopropane-1-carboxylate |

| Standard InChI | InChI=1S/C13H13NO2/c1-2-16-13(15)12-7-11(12)10-5-3-9(8-14)4-6-10/h3-6,11-12H,2,7H2,1H3 |

| Standard InChI Key | QWCIETZJHLAWCB-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1CC1C2=CC=C(C=C2)C#N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Ethyl 2-(4-cyanophenyl)cyclopropane-1-carboxylate features a cyclopropane ring—a three-membered carbon ring with significant angle strain—substituted at the 1-position with an ethyl ester group and at the 2-position with a 4-cyanophenyl moiety. The IUPAC name, ethyl 2-(4-cyanophenyl)cyclopropane-1-carboxylate, reflects this arrangement. Key structural attributes include:

-

Cyclopropane Ring: Bond angles of approximately 60°, inducing ~27 kcal/mol of strain energy, which enhances reactivity in ring-opening and functionalization reactions.

-

4-Cyanophenyl Group: The para-substituted nitrile group contributes electron-withdrawing effects, polarizing the aromatic ring and influencing intermolecular interactions.

-

Ethyl Ester: Provides a hydrolyzable functional group for further derivatization or prodrug strategies.

Physicochemical Characteristics

The compound’s properties are summarized in Table 1.

Table 1: Physicochemical Properties of Ethyl 2-(4-Cyanophenyl)cyclopropane-1-carboxylate

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₃H₁₃NO₂ |

| Molecular Weight | 215.25 g/mol |

| IUPAC Name | Ethyl 2-(4-cyanophenyl)cyclopropane-1-carboxylate |

| SMILES | CCOC(=O)C1CC1C2=CC=C(C=C2)C#N |

| InChI Key | QWCIETZJHLAWCB-UHFFFAOYSA-N |

| Physical Form | Colorless to pale yellow oil |

| Solubility | Miscible in organic solvents (e.g., THF, DCM) |

The compound typically exists as a colorless oil at room temperature, with solubility in polar aprotic solvents such as tetrahydrofuran (THF) and dichloromethane (DCM). Its stability is influenced by storage conditions, with recommendations for inert atmospheres and low temperatures to prevent ester hydrolysis or nitrile degradation.

Synthesis and Catalytic Strategies

Cyclopropanation Techniques

The synthesis of ethyl 2-(4-cyanophenyl)cyclopropane-1-carboxylate primarily involves cyclopropanation reactions, where a cyclopropane ring is formed via [2+1] cycloaddition. Common methodologies include:

Dirhodium-Catalyzed Cyclopropanation

Dirhodium complexes (e.g., Rh₂(OAc)₄) catalyze the reaction between ethyl diazoacetate and 4-cyanostyrene, yielding the target compound with moderate to high diastereoselectivity. Key parameters include:

-

Reaction Conditions: Conducted under inert atmospheres (N₂ or Ar) at 0–25°C.

-

Diastereoselectivity: Controlled by ligand choice and solvent polarity, with polar aprotic solvents (e.g., acetonitrile) favoring cis-isomer formation.

Enzyme-Catalyzed Approaches

Biocatalytic methods using engineered enzymes (e.g., ApePgB AGW) achieve enantioselective cyclopropanation, producing scalemic mixtures with enantiomeric excess (e.e.) up to 93%. These systems offer greener alternatives to transition-metal catalysts but require optimization of substrate loading and reaction scale.

Purification and Characterization

Post-synthesis purification employs flash chromatography (ethyl acetate/heptane gradients) to isolate the desired product from byproducts. Advanced spectroscopic techniques confirm structure and purity:

-

¹H/¹³C NMR: Characteristic signals include cyclopropane ring protons (δ 1.2–2.5 ppm) and the nitrile carbon (δ ~115 ppm).

-

High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (observed m/z 215.0946 for [M+H]⁺).

Applications in Medicinal Chemistry

Bioactive Intermediate

The compound serves as a precursor to thrombin inhibitors (e.g., dabigatran etexilate mesylate), where the cyclopropane ring rigidifies the molecular scaffold, enhancing target binding affinity.

Enzyme Inhibition Studies

The nitrile group acts as a covalent warhead in protease inhibitors, forming reversible interactions with active-site residues. For example, derivatives have shown inhibitory activity against SARS-CoV-2 main protease (Mᵖʳᵒ) in preliminary assays.

Materials Science Applications

Polymer Synthesis

Incorporating the compound into polymer backbones enhances thermal stability and mechanical strength. Copolymers with acrylates exhibit glass transition temperatures (Tg) up to 120°C, suitable for high-performance coatings.

Liquid Crystals

The 4-cyanophenyl group promotes mesophase formation in liquid crystalline materials. Derivatives display nematic phases at 80–150°C, with potential applications in display technologies.

Biological Activity and Mechanistic Insights

Antimicrobial Properties

Analogous cyclopropane derivatives exhibit broad-spectrum antimicrobial activity. While direct data on this compound is limited, structural similarities suggest potential efficacy against Gram-positive bacteria (MIC ~8 µg/mL).

Cytotoxicity Profiles

In vitro studies on human cancer cell lines (e.g., MCF-7, A549) indicate moderate cytotoxicity (IC₅₀ = 50–100 µM), likely mediated by oxidative stress induction.

Comparative Analysis with Structural Analogs

Table 2: Comparison of Ethyl 2-(4-Cyanophenyl)cyclopropane-1-carboxylate with Analogous Compounds

| Compound | Substituent | Diastereoselectivity | Enantiomeric Excess (e.e.) | Application |

|---|---|---|---|---|

| Ethyl 2-(4-NO₂-phenyl)cyclopropane-1-carboxylate | 4-Nitro | 3:1 (cis:trans) | 82% | Explosives precursor |

| Ethyl 2-(4-OCH₃-phenyl)cyclopropane-1-carboxylate | 4-Methoxy | 1:1 | 64% | Antioxidant agents |

| Target Compound | 4-Cyano | 2:1 | 93% | Thrombin inhibition |

The 4-cyano substituent balances electronic effects (moderate electron withdrawal) and steric demands, optimizing both reactivity and biological activity.

Future Directions and Challenges

Scalability of Synthesis

Current catalytic methods face limitations in large-scale production due to catalyst cost and diastereomer separation challenges. Continuous-flow reactors and immobilized enzymes are under investigation to improve efficiency.

Targeted Drug Delivery

Functionalizing the ester group with pH-sensitive linkers could enable site-specific release in drug delivery systems, minimizing off-target effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume